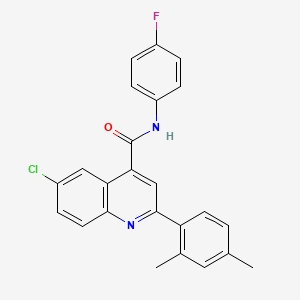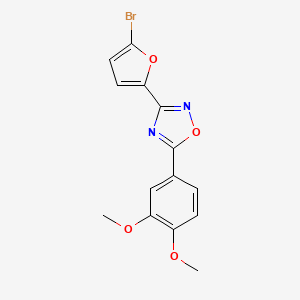
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide, also known as Compound A, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell proliferation and survival. Specifically, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell growth and survival. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been shown to have several biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as to reduce inflammation and pain in animal models of inflammation and pain. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has several advantages for use in lab experiments. It is a synthetic compound with a high degree of purity and stability, which makes it easy to handle and store. In addition, it has been extensively studied for its potential applications in scientific research, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to the use of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, its effects may vary depending on the cell type or animal model used, which can make it difficult to generalize findings across different systems.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A. One area of interest is the development of more specific inhibitors of the signaling pathways targeted by 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A, which could lead to more effective treatments for cancer and other diseases. Another area of interest is the investigation of the neuroprotective effects of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A in more detail, with the goal of developing new treatments for neurodegenerative diseases. Finally, there is also interest in exploring the potential applications of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A in other areas of scientific research, such as immunology and infectious diseases.
Synthesemethoden
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A involves several steps, including the reaction of 2,4-dimethylphenylamine with 4-fluorobenzoyl chloride to form an intermediate product, which is then reacted with 6-chloro-2-aminobenzophenone in the presence of a base to yield the final product. The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been described in detail in several research articles, and the purity and yield of the product have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been studied extensively for its potential applications in scientific research. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-4-quinolinecarboxamide A has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O/c1-14-3-9-19(15(2)11-14)23-13-21(20-12-16(25)4-10-22(20)28-23)24(29)27-18-7-5-17(26)6-8-18/h3-13H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBQZFRYXRGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971386.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971416.png)

![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)

![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)